![molecular formula C9H16O2 B086954 1,5-Dioxaspiro[5.5]undecane CAS No. 180-93-8](/img/structure/B86954.png)
1,5-Dioxaspiro[5.5]undecane
Overview
Description
1,5-Dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique bicyclic structure where two oxygen atoms are positioned at the 1 and 5 positions of a spiro[5.5]undecane framework. This compound serves as a versatile scaffold in organic synthesis, particularly for constructing complex heterocycles and functionalized derivatives. Its synthesis typically involves cyclization reactions starting from precursors like tris(hydroxymethyl)aminomethane hydrochloride, followed by oxidation steps to form the ketodioxanone core . Key applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dioxaspiro[5.5]undecane can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The industrial synthesis may also involve the use of alternative starting materials and catalysts to improve cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxaspiro derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spiro ring system allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized spirocyclic compounds, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Agents
Research has indicated that derivatives of 1,5-dioxaspiro[5.5]undecane exhibit notable biological activities. For instance, spiro compounds incorporating this moiety have been investigated for their potential as antitubercular agents and cytotoxic agents against cancer cells. A study highlighted the synthesis of spiro[chromene-2,2-pyrollidin]-4-one derivatives that demonstrated significant antibacterial properties .
Case Study: Cytotoxicity Assessment
A specific derivative, 3-(4-hydroxybenzyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione, was synthesized and evaluated for its cytotoxic effects. The compound showed promising results in inhibiting cancer cell proliferation, indicating its potential as a lead compound for further drug development .
Materials Science
Fluorescent and Photosensitive Materials
The unique structural features of this compound allow it to be utilized in developing fluorescent switches and photosensors . These materials are essential in various applications, including biosensing and imaging technologies.
Property | Value | Application |
---|---|---|
Fluorescence Quantum Yield | High | Biosensing |
Thermal Stability | Moderate | Photonic Devices |
Organic Synthesis
Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.
Synthesis Example: Reaction with Benzaldehyde Derivatives
A common synthetic route involves the reaction of this compound with benzaldehyde derivatives to form spiro compounds with diverse functionalities. For example, the reaction with 4-bromobenzaldehyde yields 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, which has been characterized for its structural properties and potential applications in pharmaceuticals .
Structural Studies
Crystallographic Analysis
The crystal structure of various derivatives has been extensively studied using X-ray diffraction techniques. These studies provide insights into the molecular geometry and intermolecular interactions that influence the properties of the compounds.
Compound | Crystal System | Space Group | Key Interactions |
---|---|---|---|
3-(4-hydroxybenzyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Monoclinic | P21/c | O—H⋯O hydrogen bonds |
3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Triclinic | P-1 | C—H⋯O interactions |
Mechanism of Action
The mechanism of action of 1,5-Dioxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The presence of oxygen atoms in the spiro ring allows for hydrogen bonding and other intermolecular interactions, which contribute to its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural distinctions and functional roles of 1,5-dioxaspiro[5.5]undecane and related spiroacetals:
Key Observations :
- Oxygen Positioning : The 1,5- vs. 1,7-dioxaspiro isomers exhibit divergent reactivity and applications. For instance, 1,7-dioxaspiro[5.5]undecane (olean) acts as a pheromone in insects, while the 1,5-isomer is primarily synthetic .
- Substituent Effects : Methyl or benzimidazole groups (e.g., DBH) introduce steric or electronic modifications, enabling tailored applications in supramolecular chemistry or catalysis .
Stability Considerations :
- 1,5-Dioxaspiro[5.5]undecan-3-one decomposes during distillation due to ketal cleavage, necessitating careful purification .
- Olean exhibits controlled release in polymeric matrices (e.g., β-cyclodextrin), though efficacy declines after two weeks due to moisture-dependent release kinetics .
Thermodynamic and Spectroscopic Properties
Biological Activity
1,5-Dioxaspiro[5.5]undecane is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
This compound features a spirocyclic structure characterized by two oxygen atoms incorporated within the ring system. This unique configuration enhances its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The compound has shown promise in several areas:
- Antifungal Activity : Research indicates that derivatives of this compound exhibit significant antifungal properties, making them candidates for developing new antifungal agents .
- Antitumor Potential : Some studies have highlighted the potential of this compound and its derivatives as antitumor agents, suggesting mechanisms involving apoptosis induction in cancer cells .
- Insecticidal Properties : The compound has been explored for its insecticidal effects, contributing to agricultural applications.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- Gene Expression Modulation : It may influence gene expression patterns, contributing to its antitumor effects by regulating apoptotic pathways.
- Binding Interactions : The unique structural features allow for specific binding interactions with target biomolecules, facilitating its biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antifungal Studies : A study published in Molecules demonstrated that certain derivatives exhibited potent antifungal activity against various strains of fungi, indicating their potential as therapeutic agents in treating fungal infections .
- Antitumor Activity : Research conducted by Jiang et al. highlighted the antitumor properties of derivatives containing the dioxaspiro framework, showing efficacy in inducing apoptosis in cancer cell lines through specific molecular pathways .
- Insecticidal Efficacy : Investigations into the insecticidal properties revealed promising results against agricultural pests, suggesting that these compounds could serve as environmentally friendly alternatives to synthetic pesticides.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Notable Properties |
---|---|---|
1,7-Dioxaspiro[5.5]undecane | Similar spirocyclic structure | Different biological activities |
1,6-Dioxaspiro[4.5]decane | Distinct chemical properties | Explored for medicinal applications |
2,6-Dichlorospiro[3.3]heptane | Chlorine substitutions | Used in various chemical reactions |
Q & A
Q. Basic: What are the common synthetic routes for preparing 1,5-dioxaspiro[5.5]undecane derivatives?
Methodological Answer:
Derivatives of this compound are typically synthesized via condensation reactions. A widely used method involves reacting the parent spiro compound with aromatic aldehydes (e.g., 4-bromobenzaldehyde, 4-fluorobenzaldehyde) in ethanol under reflux conditions. For example:
- Benzylidene derivatives : Reacting (R)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane with aldehydes yields products like 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (yields ~70–85%) .
- Alkylation : Coupling agents like EDC•HCl enable the attachment of alkyl chains (e.g., hexanoic acid) to the spiro framework, producing derivatives such as 3-hexyl-1,5-dioxaspiro[5.5]undecane-2,4-dione .
Table 1: Representative Synthetic Methods
Q. Basic: How is X-ray crystallography employed to determine the structural conformation of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:
Crystal Growth : Slow evaporation of solvent (e.g., ethanol/water mixtures) to obtain high-quality crystals .
Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
Refinement : SHELX software (e.g., SHELXL-97) refines structures with R-factors < 0.05 for high-resolution data .
Structural Features :
- The 1,3-dioxane ring often adopts a distorted boat conformation , while the fused cyclohexane ring prefers a chair conformation .
- Example: 3-(4-Fluorobenzylidene) derivative (R-factor = 0.040, wR = 0.127) .
Q. Advanced: What strategies are used for derivatizing this compound to install functional groups for biological applications?
Methodological Answer:
Advanced derivatization focuses on introducing reactive handles (e.g., bromoalkyl chains, benzimidazole moieties):
- Bromohexyl Derivatives : 3-(6-Bromohexyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione is synthesized via alkylation, enabling subsequent amine coupling for bioconjugation .
- Benzimidazole Hybrids : Coupling with 5,6-dimethyl-1H-benzo[d]imidazole creates charged species with fluorescence properties, stabilized by O–H⋯O/N–H⋯O hydrogen bonds .
Key Considerations :
- Steric Effects : Bulky substituents may distort the spiro framework, requiring conformational analysis via DFT .
- Solubility : Polar solvents (DMSO, acetone) enhance reactivity for nitroalkene additions .
Q. Advanced: How do computational methods like DFT validate experimental data for spiro derivatives?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:
Optimize Geometry : Compare computed bond lengths/angles with SCXRD data (mean Δ < 0.02 Å) .
Simulate Spectra : IR and UV-Vis spectra are matched to experimental data to confirm functional groups (e.g., C=O stretches at 1750 cm⁻¹) .
Thermodynamic Properties : Calculate enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to predict stability .
Example : The DFT-calculated HOMO-LUMO gap for a benzimidazole-spiro hybrid correlated with its fluorescence quenching behavior .
Q. Advanced: What role do hydrogen-bonding networks play in the crystal packing of spiro derivatives?
Methodological Answer:
Hydrogen bonds (e.g., O–H⋯O, N–H⋯O) dictate supramolecular assembly:
- 2D Frameworks : In 5,6-dimethyl-benzimidazole hybrids, O–H⋯O bonds (2.68–2.85 Å) link anions and water molecules into sheets .
- Thermodynamic Stability : Stronger H-bonds (e.g., N–H⋯O with d = 2.01 Å) increase lattice energy, reducing solubility .
Table 2: Hydrogen-Bond Parameters in Selected Derivatives
Derivative | H-Bond Type | Distance (Å) | Angle (°) | Reference |
---|---|---|---|---|
Benzimidazole Hybrid | O–H⋯O | 2.68 | 165 | |
4-Hydroxybenzyl | N–H⋯O | 2.01 | 172 |
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylidene protons at δ 7.5–8.0 ppm) .
- GC-MS : Identifies molecular ions (e.g., m/z 326 for bromobenzylidene derivatives) and fragmentation pathways .
- FT-IR : Detects carbonyl stretches (1700–1750 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) .
Q. Advanced: How are spiro derivatives applied in host-guest chemistry?
Methodological Answer:
The spiro framework’s rigidity makes it suitable for inclusion complexes:
- Cyclodextrin Hosts : 1,7-Dioxaspiro[5.5]undecane forms stable complexes with β-cyclodextrin (binding constant K ≈ 10³ M⁻¹), enhancing solubility for pheromone delivery systems .
- Fluorescent Probes : Benzimidazole-spiro hybrids act as chemosensors for metal ions (e.g., Cu²⁺), with selectivity validated via fluorescence titration .
Properties
IUPAC Name |
1,5-dioxaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDTWMHYCLFXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170892 | |
Record name | 1,5-Dioxaspiro(5.5)undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180-93-8 | |
Record name | 1,5-Dioxaspiro[5.5]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dioxaspiro(5.5)undecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dioxaspiro[5.5]undecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dioxaspiro(5.5)undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-DIOXASPIRO(5.5)UNDECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86L54T5GVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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